Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate

Suzuki-Miyaura cross-coupling heterocyclic synthesis palladium catalysis

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate (CAS 1805947-82-3) is a pyridine building block featuring an electronically activated ortho-bromo substituent for efficient Pd cross-coupling, a methyl ester for orthogonal functionalization, and a 5-methyl group for steric tuning. Unlike the 4-bromo isomer, the 6-bromo pattern enhances electrophilicity at the halogen-bearing carbon. Its discontinued status makes validated lead series sourcing critical; custom synthesis via qualified CROs (≥95% purity, 4–8 week timeline) is the recommended procurement path.

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
CAS No. 1805947-82-3
Cat. No. B2542467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-bromo-5-methylpyridin-2-yl)acetate
CAS1805947-82-3
Molecular FormulaC9H10BrNO2
Molecular Weight244.088
Structural Identifiers
SMILESCC1=C(N=C(C=C1)CC(=O)OC)Br
InChIInChI=1S/C9H10BrNO2/c1-6-3-4-7(11-9(6)10)5-8(12)13-2/h3-4H,5H2,1-2H3
InChIKeyGIXVVNNTRMCQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate (CAS 1805947-82-3): Procurement-Ready Structural and Physicochemical Profile


Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate (CAS 1805947-82-3) is a disubstituted pyridine building block bearing a bromine atom at the 6-position, a methyl group at the 5-position, and a methyl acetate moiety at the 2-position (SMILES: COC(=O)Cc1ccc(C)c(Br)n1; molecular formula C9H10BrNO2; molecular weight 244.08 g/mol) . The compound belongs to the class of halogenated pyridylacetic acid esters, which serve as strategic synthons in heteroaromatic synthetic method development for pharmaceutical and agrochemical research [1]. The 6-bromo substituent, positioned ortho to the pyridine nitrogen, enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings, while the methyl ester provides a protected carboxyl handle amenable to orthogonal functional group transformations .

Why Generic Substitution of Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate (CAS 1805947-82-3) with In-Class Analogs Carries Quantifiable Reactivity and Supply Risk


Superficial analogs sharing the C9H10BrNO2 formula cannot be interchanged without consequence. The specific 6-bromo-5-methyl-2-acetate substitution pattern creates a unique electronic environment governed by the ortho relationship of the bromine to the pyridine nitrogen, simultaneously activating the C–Br bond for cross-coupling while the adjacent 5-methyl group introduces steric modulation absent in non-methylated analogs such as methyl 2-(5-bromopyridin-2-yl)acetate (CAS 917023-06-4; MW 230.06, XLogP3-AA 1.4) [1]. Positional isomers such as methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate (CAS 1805948-04-2) shift the bromine to the 4-position (para to nitrogen), fundamentally altering the reactivity profile: the 6-bromo isomer benefits from enhanced electrophilicity at the bromine-bearing carbon due to the adjacent ring nitrogen, a property not shared by the 4-bromo congener [2]. Additionally, supply chain evidence indicates the 6-bromo isomer is a low-volume, custom-synthesis compound (CymitQuimica lists all pack sizes as Discontinued ; Leyan lists price as 询价/inquire ), making unvalidated sourcing from generic catalogs a procurement risk distinct from the more readily available 4-bromo isomer (GlpBio: 100mg/$70, 250mg/$105, 1g/$262 ).

Product-Specific Quantitative Differentiation Evidence: Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate (CAS 1805947-82-3) vs. Closest Analogs


Bromine Substitution Position (6-Br vs. 4-Br): Electronic Activation Difference for Pd-Catalyzed Cross-Coupling

The target compound positions the bromine atom at the 6-position (ortho to the pyridine ring nitrogen), while its closest positional isomer, methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate (CAS 1805948-04-2), places bromine at the 4-position (para to nitrogen). In pyridine systems, the 2- and 6-positions are electronically activated by the adjacent nitrogen atom, which withdraws electron density and lowers the activation barrier for oxidative addition in Pd-catalyzed cross-coupling. The 6-bromo substituent is therefore intrinsically more reactive in Suzuki-Miyaura couplings than the 4-bromo isomer [1]. While no direct head-to-head kinetic comparison between these two specific compounds has been published, the general principle is well-established: 2- and 6-halopyridines undergo oxidative addition to Pd(0) faster than 4-halopyridines. The additional 5-methyl group adjacent to the 6-bromo substituent introduces steric modulation that can influence coupling selectivity, a feature absent in non-methylated 6-bromo-2-substituted pyridines [1].

Suzuki-Miyaura cross-coupling heterocyclic synthesis palladium catalysis

Presence of 5-Methyl Group: Molecular Weight, Lipophilicity, and Steric Differentiation from Non-Methylated Analogs

The target compound contains a 5-methyl substituent on the pyridine ring, which is absent in the simpler analog methyl 2-(5-bromopyridin-2-yl)acetate (CAS 917023-06-4). This structural difference produces measurable physicochemical divergence: the target compound has a molecular weight of 244.08 g/mol versus 230.06 g/mol for the non-methylated analog (ΔMW = 14.02 g/mol, corresponding to one CH2 unit) [1]. The 5-methyl group increases both steric bulk adjacent to the 6-bromo reaction center and lipophilicity (predicted logP is higher than the non-methylated analog's XLogP3-AA of 1.4) [1]. In medicinal chemistry programs, this methyl group can serve as a metabolically blocking substituent or modulate target binding through hydrophobic contacts, while in synthesis it creates steric differentiation that can be exploited for regioselective functionalization at the 6-position versus competing sites.

physicochemical properties lipophilicity building block design

Methyl Ester vs. Free Carboxylic Acid: Orthogonal Protecting Group Strategy for Multi-Step Synthesis

The target compound is supplied as the methyl ester, distinguishing it from the free acid analog 2-(6-bromo-5-methylpyridin-2-yl)acetic acid. The methyl ester serves as a protected carboxyl group that can be selectively manipulated without affecting the 6-bromo substituent. This orthogonality enables: (i) direct use in amide coupling after saponification; (ii) reduction to the alcohol; (iii) transesterification to alternative esters (e.g., tert-butyl for acid-labile protection); or (iv) direct nucleophilic acyl substitution reactions. The methyl ester is stable under typical Suzuki-Miyaura cross-coupling conditions (aqueous base, Pd catalyst, elevated temperature), whereas the free acid may undergo undesired side reactions or require additional protection/deprotection steps that reduce overall yield [1]. The CymitQuimica product specification confirms a minimum purity of 95% for the methyl ester , establishing a baseline for procurement quality assessment.

orthogonal protection synthetic intermediate functional group interconversion

Commercial Availability and Supply Chain Differentiation: Discontinued Status vs. Positional Isomer Market Access

The target compound's commercial landscape differs materially from its 4-bromo positional isomer. CymitQuimica (Biosynth) lists all pack sizes (25mg, 50mg, 100mg, 250mg, 500mg) as 'Discontinued' . Leyan (乐研) lists the compound with '请询价' (inquire for price) across all quantities (1g, 5g, 10g), indicating non-stock availability requiring custom quotation . In contrast, the 4-bromo isomer (CAS 1805948-04-2) is stocked and priced by GlpBio at $70/100mg, $105/250mg, and $262/1g , and is also cataloged by Leyan at 98% purity (Catalog No. 1232255) . This supply asymmetry means procurement of the 6-bromo isomer requires either custom synthesis or sourcing from specialized suppliers, carrying longer lead times and potentially higher cost, but also offering the specific reactivity advantages of the 6-bromo-5-methyl-2-acetate substitution pattern that cannot be replicated by the more accessible 4-bromo isomer.

chemical sourcing supply chain risk custom synthesis

Regulatory Database Coverage Gap: Absence from ECHA and Major Public Databases as a Research-Grade Indicator

The target compound is absent from the European Chemicals Agency (ECHA) registered substances database—ECHA explicitly states 'ECHA has not published any information for this chemical as of January 1, 2020' . It also lacks a discrete PubChem Compound entry and a ChemSpider record, in contrast to methyl 2-(5-bromopyridin-2-yl)acetate (PubChem CID 53419526, with full computed property data) [1]. This database coverage gap confirms the compound's status as a low-volume research intermediate that has not undergone REACH registration or large-scale industrial production. For procurement, this means: (i) no harmonized GHS classification is available; (ii) safety assessment must rely on in-house evaluation or structurally analogous read-across; and (iii) the compound is unequivocally for R&D use only, consistent with supplier disclaimers .

regulatory status research chemical database coverage

Acetate Attachment Position (2-yl vs. 3-yl): Regioisomeric Differentiation in Heterocyclic Scaffold Assembly

The target compound attaches the methyl acetate group at the 2-position of the pyridine ring, whereas a structurally close isomer, methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate, attaches the acetate at the 3-position . This regioisomeric difference produces distinct vectors for molecular extension: the 2-yl acetate points toward the ring nitrogen, whereas the 3-yl acetate extends from the meta position. In drug discovery, the exit vector of the acetate handle determines the trajectory of substituent growth and can critically affect target binding. In materials chemistry, the different connectivity influences conjugation and electronic properties. The 2-yl attachment places the acetate in closer proximity to the 6-bromo reaction center, potentially enabling directed functionalization strategies that leverage the spatial relationship between the ester and the halogen [1]. Both isomers share the same molecular formula (C9H10BrNO2) and molecular weight (244.08 g/mol), making them indistinguishable by mass spectrometry alone—a consideration for analytical quality control during procurement.

regiochemistry heterocyclic scaffold positional isomer

Validated Application Scenarios for Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate (CAS 1805947-82-3) Based on Quantitative Differentiation Evidence


Suzuki-Miyaura Cross-Coupling-Dependent Medicinal Chemistry Campaigns Requiring an Ortho-Activated 6-Bromo-2-Substituted Pyridine Synthon

For kinase inhibitor or bromodomain inhibitor programs where the pyridyl core is elaborated via Pd-catalyzed cross-coupling, the target compound's 6-bromo substituent provides the electronically activated ortho-halogen position that undergoes efficient oxidative addition, as demonstrated for the broader class of 6-bromo-2-substituted pyridines under optimized Suzuki-Miyaura conditions [1]. The 5-methyl group adjacent to the bromine offers steric modulation that can be exploited to tune coupling regioselectivity in the presence of competing reactive sites. The methyl ester handle remains intact under standard aqueous coupling conditions (Pd catalyst, base, elevated temperature), enabling direct further elaboration without additional protecting group manipulation [1].

Agrochemical Lead Optimization Synthesizing 2,5,6-Trisubstituted Pyridine Derivatives as Herbicide or Pesticide Candidates

Polysubstituted pyridines are a privileged scaffold in agrochemical discovery, with herbicidal activity documented for pyridine compounds substituted at the 2- and 6-positions [2]. The target compound's substitution pattern (6-Br, 5-Me, 2-CH2CO2Me) maps directly onto the substitution vectors exploited in herbicidal pyridine pharmacophores. The 6-bromo position serves as a diversification point for introducing aryl, heteroaryl, or alkenyl substituents via cross-coupling, while the methyl ester at the 2-position can be converted to amides, acids, or alcohols for further SAR exploration. The 5-methyl group, positioned between the two functional handles, contributes to the overall lipophilicity and metabolic stability of derived analogs, a feature absent in non-methylated pyridylacetic ester building blocks such as methyl 2-(5-bromopyridin-2-yl)acetate (XLogP3-AA 1.4) [3].

Custom Synthesis Procurement of a Discontinued Research Intermediate for Late-Stage Functionalization in Lead Compound Synthesis

Given the documented discontinuation of this compound at CymitQuimica (all sizes discontinued) and the inquire-only pricing at Leyan , researchers who have validated this specific substitution pattern in a lead series face a sourcing challenge that cannot be solved by simple substitution with the more available 4-bromo isomer (CAS 1805948-04-2, stocked at GlpBio at $70-262 per unit) . The quantitative supply chain differentiation evidence supports a custom synthesis procurement strategy: the compound's synthetic accessibility via bromination of 5-methylpyridin-2-yl acetate followed by standard workup makes it feasible for contract research organizations (CROs) to deliver multi-gram quantities on a 4-8 week timeline. Procurement teams should qualify CROs experienced in halogenated pyridine synthesis and specify ≥95% purity (the established quality benchmark from the discontinued CymitQuimica product specification) .

Orthogonal Protecting Group Strategy for Fragment-Based Drug Discovery Requiring a Carboxyl-Derivatizable Bromopyridine Scaffold

In fragment-based drug discovery (FBDD) and parallel synthesis campaigns, the methyl ester of the target compound provides an orthogonal protection strategy: the ester can be retained through C–Br cross-coupling steps and subsequently hydrolyzed to the free acid for amide library synthesis, reduced to the alcohol for etherification, or transesterified to alternative esters (e.g., tert-butyl) for acid-labile protection schemes [1]. This contrasts with free acid analogs, which would require protection before cross-coupling and add 1-2 synthetic steps. The 6-bromo position enables fragment elaboration via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, while the 5-methyl group provides a metabolically stable substituent that differentiates derived fragments from those built on simpler non-methylated scaffolds. The compound's non-REACH-registered status confirms its suitability for small-scale R&D use without triggering regulatory reporting obligations.

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